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Compound of Interest

Compound Name: 1-(2,3-Dimethylphenyl)ethanone

Cat. No.: B195851 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2,3-Dimethylphenyl)ethanone is an aromatic ketone that serves as a valuable

intermediate in organic synthesis.[1] Its derivatives, particularly chalcones and other

heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad

spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and

anticancer properties.[2][3][4] Accurate structural elucidation and characterization of these

molecules are paramount for understanding structure-activity relationships (SAR) and

advancing drug discovery efforts.

This document provides a comprehensive guide to the spectroscopic characterization of 1-(2,3-
Dimethylphenyl)ethanone and a representative derivative using standard analytical

techniques. It includes detailed protocols for Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis)

spectroscopy, and Mass Spectrometry (MS).

Part 1: Physicochemical Properties of 1-(2,3-
Dimethylphenyl)ethanone
The parent compound, 1-(2,3-Dimethylphenyl)ethanone, is the primary starting material for

the synthesis of its derivatives. Its fundamental properties are summarized below.
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Property Value Reference

Chemical Formula C₁₀H₁₂O [5]

Molecular Weight 148.21 g/mol [6]

CAS Number 2142-71-4 [5]

Appearance Colorless to light yellow liquid [6]

Boiling Point 236.65 °C at 760 mmHg [7]

Density 0.965 g/cm³ [7]

Part 2: Synthesis and Characterization of a
Chalcone Derivative
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of derivatives synthesized

from acetophenones.[8] They are typically prepared via a Claisen-Schmidt condensation

reaction between an aromatic ketone (e.g., 1-(2,3-Dimethylphenyl)ethanone) and an aromatic

aldehyde.[9]
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Caption: Workflow for the synthesis of chalcone derivatives.

Part 3: Spectroscopic Data for a Representative
Derivative
The following tables summarize the expected spectroscopic data for a representative chalcone

derivative: (E)-1-(2,3-dimethylphenyl)-3-phenylprop-2-en-1-one. This data is compiled based on

characteristic values for similar structures found in the literature.[3][8][9]
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Table 1: ¹H NMR (Proton NMR) Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.2 Multiplet ~10H

Aromatic protons (Ar-

H) & Vinylic protons (-

CH=CH-)

~2.5 Singlet 3H
Acetyl group methyl

protons (-COCH₃)

~2.3 Singlet 3H
Aromatic methyl

protons (Ar-CH₃)

~2.1 Singlet 3H
Aromatic methyl

protons (Ar-CH₃)

Table 2: ¹³C NMR (Carbon NMR) Data (Solvent: CDCl₃, Frequency: 101 MHz)

Chemical Shift (δ) ppm Assignment

~198.0 Carbonyl carbon (C=O)

~120.0 - 145.0 Aromatic & Vinylic carbons (Ar-C, -CH=CH-)

~55.0
Methoxy group carbon (-OCH₃) (if present as a

substituent)

~26.5 Acetyl group methyl carbon (-COCH₃)

~20.0, ~15.0 Aromatic methyl carbons (Ar-CH₃)

Table 3: FT-IR (Infrared Spectroscopy) Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2980 - 2850 Medium
Aliphatic C-H stretch (from

methyl groups)

~1660 Strong
C=O stretch (α,β-unsaturated

ketone)[3]

~1600 - 1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~980 Strong
Trans C-H bend (out-of-plane)

of the vinyl group

Table 4: UV-Vis (Ultraviolet-Visible Spectroscopy) Data (Solvent: Ethanol or Dichloromethane)

λ_max (nm) Transition Description

~300 - 320 π → π

Corresponds to the extended

conjugation of the cinnamoyl

system.[10]

~250 - 270 π → π
Corresponds to the aromatic

benzoyl system.

Table 5: Mass Spectrometry (MS) Data (Technique: Electron Ionization - EI)
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m/z Value Interpretation

[M]+
Molecular ion peak corresponding to the exact

mass of the compound.

[M-15]+ Loss of a methyl group (-CH₃).

[M-43]+ Loss of the acetyl group (-COCH₃).

Base Peak

The most intense peak, often a stable fragment

(e.g., the tropylium ion or a substituted benzoyl

cation).

Part 4: Detailed Experimental Protocols
Accurate and reproducible data acquisition requires standardized protocols.
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Caption: General workflow for spectroscopic analysis.

1. Protocol for NMR Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

16-64 scans for good signal-to-noise.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments can be run to

differentiate between CH, CH₂, and CH₃ groups.[11]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Integrate the ¹H NMR signals and reference the

spectra using the residual solvent peak or an internal standard (e.g., TMS).

2. Protocol for FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the

solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it

into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Liquid/Oil): Place a small drop of the sample between two salt plates

(e.g., NaCl or KBr) to create a thin film.
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Background Scan: Place the KBr pellet holder (or clean salt plates) in the spectrometer

and run a background scan to account for atmospheric CO₂ and H₂O.

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands and assign them to specific

functional groups (e.g., C=O, C=C, C-H).

3. Protocol for UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within conjugated systems.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M)

in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or dichloromethane).

Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the

pure solvent (the blank) and another with the sample solution.

Data Acquisition: Place the cuvettes in the spectrophotometer. Scan a range of

wavelengths (e.g., 200-600 nm) to record the absorbance.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and note the

corresponding absorbance values. This provides information about the extent of

conjugation in the molecule.[12]

4. Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a

suitable volatile solvent like methanol or acetonitrile.
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Method Selection: Choose an appropriate ionization method. Electron Ionization (EI) is

common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI)

is a softer technique often used to clearly identify the molecular ion, especially in high-

resolution mass spectrometry (HRMS).

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass

spectrum over a relevant m/z (mass-to-charge ratio) range.

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the major

fragment ions to deduce the structure of different parts of the molecule. Compare the

observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Part 5: Relevance in Drug Development
The spectroscopic characterization of novel 1-(2,3-Dimethylphenyl)ethanone derivatives is a

critical step in the drug discovery pipeline. For instance, certain ethanone derivatives have

been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-

resort antibiotic.[13][14] A clear understanding of the synthesized structure is essential to

establish a reliable structure-activity relationship (SAR) and to optimize lead compounds for

improved potency and pharmacokinetic properties.
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Caption: Logical flow from synthesis to lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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